molecular formula C10H16N4O2 B11787886 1-(1-Ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

1-(1-Ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11787886
M. Wt: 224.26 g/mol
InChI Key: YBHMFHGLZWECEU-UHFFFAOYSA-N
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Description

1-(1-Ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that features a piperidine ring, a triazole ring, and a carboxylic acid group

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups .

Mechanism of Action

The mechanism of action of 1-(1-Ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and triazole derivatives, such as:

  • 1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(1-Propylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness

The presence of both the piperidine and triazole rings in the same molecule provides unique chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

1-(1-ethylpiperidin-3-yl)triazole-4-carboxylic acid

InChI

InChI=1S/C10H16N4O2/c1-2-13-5-3-4-8(6-13)14-7-9(10(15)16)11-12-14/h7-8H,2-6H2,1H3,(H,15,16)

InChI Key

YBHMFHGLZWECEU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC(C1)N2C=C(N=N2)C(=O)O

Origin of Product

United States

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